N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide
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Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s stability, reactivity, and any notable chemical properties .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Compounds with similar structural features have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are relevant in the treatment of conditions like emesis and depression. For instance, a study describes the development of a water-soluble NK1 receptor antagonist suitable for both intravenous and oral administration, highlighting the significance of structural components in enhancing solubility and efficacy in pre-clinical tests (Harrison et al., 2001).
Environmental Impact and Degradation Studies
Research into the environmental persistence and degradation pathways of chemically related compounds is essential for assessing ecological safety. For example, the complete oxidation of pesticides in water through advanced oxidation processes shows the potential for environmental remediation techniques to mitigate the impact of chemical pollutants (Pignatello & Sun, 1995).
Analytical Chemistry Applications
Compounds containing dimethylamino groups have been utilized in the development of chemosensors for the detection of metal ions in aqueous media. This indicates the potential for N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide to serve as a basis for designing fluorescent chemosensors, as demonstrated by the synthesis of a chemosensor for Zn2+ based on quinoline in aqueous solutions (Kim et al., 2016).
Molecular Recognition
The ability of dimethylamino-containing compounds to engage in molecular recognition has implications for drug design and supramolecular chemistry. A study on the synthesis of a benzyl-diamide derivative capable of selectively recognizing nucleotides in aqueous solution showcases the importance of such functional groups in developing selective receptors (Gao et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2/c1-17(2)6-5-15-11(18)12(19)16-8-3-4-10(14)9(13)7-8/h3-4,7H,5-6H2,1-2H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIZFKAYUKWOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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